molecular formula C17H16N4O5 B054217 N-(2,4-Dinitrophenyl)-5-methoxytryptamine CAS No. 115007-18-6

N-(2,4-Dinitrophenyl)-5-methoxytryptamine

Cat. No.: B054217
CAS No.: 115007-18-6
M. Wt: 356.33 g/mol
InChI Key: ODQMCTXUHFTMIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML-23 involves several steps, starting with the preparation of the core melatonin structure. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The process may involve multiple steps of oxidation, reduction, and substitution reactions to achieve the desired structure.

Industrial Production Methods

Industrial production of ML-23 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ML-23 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of ML-23 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.

Scientific Research Applications

ML-23 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying melatonin analogues and their reactions.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of ML-23 involves its interaction with melatonin receptors in the brain. By binding to these receptors, ML-23 modulates the activity of various signaling pathways involved in the regulation of sleep, mood, and neuroprotection. The compound also influences the production of neurotransmitters such as dopamine, which plays a crucial role in the management of Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

    Melatonin: The parent compound of ML-23, known for its role in regulating sleep-wake cycles.

    Ramelteon: Another melatonin receptor agonist used for the treatment of insomnia.

    Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used for the treatment of depression.

Uniqueness of ML-23

ML-23 is unique in its ability to provide significant remission from Parkinsonism without causing a recurrence of symptoms upon withdrawal. This makes it a promising candidate for the long-term management of Parkinson’s disease .

Properties

115007-18-6

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3

InChI Key

ODQMCTXUHFTMIE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

115007-18-6

synonyms

2,4-DNP-MT
N-(2,4-dinitrophenyl)-5-methoxytryptamine

Origin of Product

United States

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